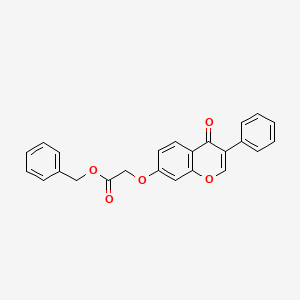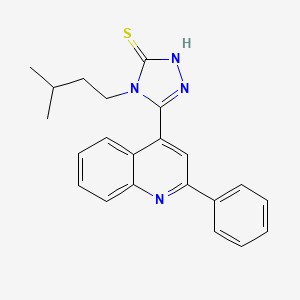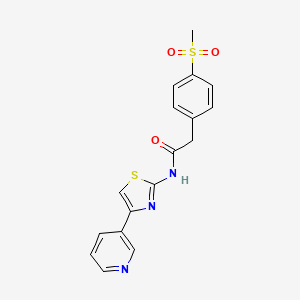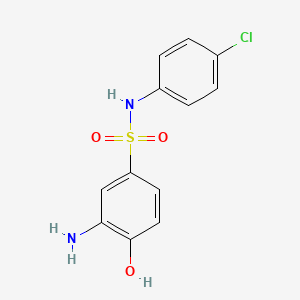
Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate is a useful research compound. Its molecular formula is C24H18O5 and its molecular weight is 386.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques : Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate and related compounds are synthesized using various techniques. For example, Ahmed et al. (2016) demonstrated a one-pot synthesis strategy for related triazoles, providing insights into efficient synthetic methods (Ahmed et al., 2016).
- Crystal Structures : The crystal structures of these compounds are often analyzed to understand their molecular configurations. For instance, Lv et al. (2015) studied the crystal structures of novel metal-organic frameworks constructed by a related carboxylic acid ligand, highlighting the importance of structural analysis in understanding material properties (Lv et al., 2015).
Pharmacological and Biological Applications
- Anticancer Properties : Some derivatives are investigated for their potential anticancer applications. Fortin et al. (2017) explored the activation of phenyl benzyl sulfonate prodrugs by CYP1A1, targeting breast cancer cells, showing the therapeutic potential of these compounds (Fortin et al., 2017).
- Antimicrobial Activities : The antimicrobial properties of related compounds are also a significant area of research. Desai et al. (2017) synthesized novel compounds with potential antimicrobial activity, indicative of the broader applications of these compounds in combating infections (Desai et al., 2017).
Chemical Properties and Reactions
- Chemical Reactions and Stability : Studies such as those by Bohle and Perepichka (2009) investigate the chemical reactions and stability of related compounds, providing essential insights into their chemical behavior (Bohle & Perepichka, 2009).
- Catalytic Applications : Research by Lin and Yamamoto (1998) on the carbonylation of benzyl alcohol and its analogs, catalyzed by palladium, illustrates the potential use of these compounds in catalytic processes (Lin & Yamamoto, 1998).
Synthesis of Novel Derivatives
- Novel Derivative Synthesis : The synthesis of novel derivatives, as explored by Mottaghinejad and Alibakhshi (2018), expands the scope of these compounds in various applications, including pharmaceuticals and materials science (Mottaghinejad & Alibakhshi, 2018).
Structural and Mechanistic Studies
- Mechanistic Insights : Understanding the mechanisms of reactions involving these compounds is crucial. Studies like those by Iwamura et al. (1976) provide detailed mechanistic insights into the reactions of related compounds (Iwamura et al., 1976).
Propiedades
IUPAC Name |
benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c25-23(29-14-17-7-3-1-4-8-17)16-27-19-11-12-20-22(13-19)28-15-21(24(20)26)18-9-5-2-6-10-18/h1-13,15H,14,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOUHJVIBZPSPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2375211.png)
![3-(2-Chlorophenyl)-5-{1-[(2-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2375212.png)
![3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione hydrochloride](/img/no-structure.png)
![4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde dihydrochloride](/img/structure/B2375216.png)
![N-(2,5-dimethylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2375218.png)


![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2375223.png)

![1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2375225.png)

